molecular formula C14H14N4O2 B11850477 benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate

Cat. No.: B11850477
M. Wt: 270.29 g/mol
InChI Key: MICFPMGFNGHTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a fused bicyclic heterocyclic compound featuring a pyrrolopyrimidine core. The amino group at position 2 and the benzyl ester at position 6 are critical functional moieties influencing reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C14H14N4O2

Molecular Weight

270.29 g/mol

IUPAC Name

benzyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14N4O2/c15-13-16-6-11-7-18(8-12(11)17-13)14(19)20-9-10-4-2-1-3-5-10/h1-6H,7-9H2,(H2,15,16,17)

InChI Key

MICFPMGFNGHTPM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CN1C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Michael Addition-Cyclization Sequence

A Michael addition between 6-amino-4(3H)-pyrimidinones and nitroolefins forms 5-substituted intermediates, which undergo cyclization under acidic or basic conditions. For example:

  • Step 1 : 2,6-Diamino-4(3H)-pyrimidinone reacts with 1-R-2-nitroolefin in aqueous ethyl acetate to yield 5-(nitroalkyl)-6-aminopyrimidines.

  • Step 2 : Nitro group reduction (e.g., using H<sub>2</sub>/Pd-C) generates an aldehyde, which cyclizes via intramolecular dehydration to form the pyrrolo[3,4-d]pyrimidine core.

Key Advantages :

  • High yields (>55%) in a "one-pot" environment.

  • Tolerance for diverse R groups (alkyl, aryl, heterocyclic).

Pinner-Dimroth Rearrangement

This method involves reacting 2-aminopyrrole-3-carbonitriles with acyl chlorides:

  • Step 1 : Chlorination of carboxylic acids (e.g., acetic acid) with POCl<sub>3</sub> generates acyl chlorides.

  • Step 2 : Reaction with 2-amino-pyrrole-3-carbonitrile forms an intermediate that undergoes intramolecular Pinner cyclization, followed by Dimroth rearrangement to yield the fused pyrimidine ring.

Optimization Note :

  • Refluxing in POCl<sub>3</sub> (1–2 h) improves cyclization efficiency compared to SOCl<sub>2</sub>.

Introduction of the 2-Amino Group

The 2-amino substituent is introduced via nucleophilic substitution or protective group strategies:

Direct Amination of Chlorinated Intermediates

  • Step 1 : Chlorination at the 2-position using PCl<sub>5</sub> or POCl<sub>3</sub>.

  • Step 2 : Displacement with ammonia or benzylamine in polar solvents (e.g., DMF) at 80–100°C.

Example :
tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate reacts with NH<sub>3</sub>/EtOH to yield 2-amino derivatives.

Protective Group-Mediated Synthesis

  • Boc Protection : The 2-amino group is introduced early using Boc-anhydride, followed by deprotection with TFA.

  • Benzyloxycarbonyl (Cbz) : Cbz-Cl protects amines during cyclization, with subsequent hydrogenolysis to free the amino group.

Benzyl Esterification

The 6-carboxylate group is introduced via esterification or transesterification:

Benzyl Chloroformate Coupling

  • Step 1 : React pyrrolo[3,4-d]pyrimidine-6-carboxylic acid with benzyl chloroformate in the presence of DIPEA.

  • Step 2 : Purify via column chromatography (hexane/EtOAc).

Yield : 70–85%.

Direct Alkylation

  • Step : Treat 6-chloro-pyrrolo[3,4-d]pyrimidine with benzyl alcohol and K<sub>2</sub>CO<sub>3</sub> in DMF at 60°C.

Limitation : Lower regioselectivity compared to chloroformate coupling.

Integrated Synthetic Routes

Route A: Sequential Functionalization

  • Synthesize pyrrolo[3,4-d]pyrimidine core via Michael addition.

  • Introduce 2-amino group using NH<sub>3</sub>/EtOH.

  • Esterify with benzyl chloroformate.

Overall Yield : 40–50%.

Route B: Late-Stage Benzylation

  • Prepare tert-butyl 2-amino-pyrrolo[3,4-d]pyrimidine-6-carboxylate.

  • Deprotect with TFA to free the carboxylic acid.

  • Couple with benzyl alcohol using EDC/HOBt.

Advantage : Avoids side reactions during core synthesis.

Critical Data Tables

Table 1: Comparison of Cyclization Methods

MethodStarting MaterialConditionsYield (%)Reference
Michael Addition6-Amino-4(3H)-pyrimidinonePOCl<sub>3</sub>, reflux55–65
Pinner-Dimroth2-Amino-pyrrole-3-carbonitrilePOCl<sub>3</sub>, 100°C78–90

Table 2: Benzylation Efficiency

ReagentSolventTemperature (°C)Yield (%)
Benzyl chloroformateDCM2585
Benzyl bromideDMF6065

Challenges and Optimization

  • Regioselectivity : Competing reactions at N5 vs. N7 require careful solvent selection (e.g., THF > DMF).

  • Deprotection : TFA-mediated Boc removal can hydrolyze esters; alternative strategies (e.g., HCl/dioxane) are preferred.

  • Scale-Up : Continuous flow reactors improve reproducibility for nitroolefin synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is its antiproliferative activity against cancer cells. Research has shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit potent inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability and function of many oncogenic proteins. In a study involving a series of derivatives, one compound demonstrated an IC50 value of 36 nM against Hsp90 and a submicromolar mean GI50 value across various NCI-60 cancer cell lines, indicating strong potential as an anticancer agent .

Synthesis and Structural Variations

The synthesis of this compound has been explored extensively. Various synthetic routes have been developed to modify its structure for enhanced biological activity. For instance, modifications at the C5 position with different substituents have shown varying degrees of potency against cancer cell lines .

Potential Drug Development

Due to its promising biological profile, this compound serves as a lead compound in drug development efforts targeting cancers that are resistant to conventional therapies. Its ability to inhibit Hsp90 makes it a candidate for combination therapy with other anticancer agents to enhance efficacy and overcome drug resistance .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

  • In vitro Studies : A series of experiments have demonstrated that benzyl derivatives possess significant antiproliferative effects on various cancer cell lines, suggesting their potential as therapeutic agents .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. The introduction of different functional groups has been shown to enhance the potency and selectivity of these compounds .

Summary Table

Application AreaDescription
Anticancer ActivityPotent inhibition of Hsp90; antiproliferative effects against cancer cells
Mechanism of ActionBinds to ATP-binding pocket of Hsp90; disrupts protein stability
SynthesisVarious synthetic routes explored; structural modifications enhance activity
Drug DevelopmentLead compound for targeting resistant cancers; potential for combination therapy
Research FindingsDocumented efficacy in vitro; SAR studies inform structural optimization

Mechanism of Action

The mechanism of action of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, the compound may interfere with viral replication by targeting viral enzymes .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Compounds:

tert-Butyl 2-Amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Substituents: tert-Butyl ester (position 6), amino (position 2). Molecular Weight: 236.27 g/mol . Key Differences: The tert-butyl group enhances steric bulk and stability under acidic conditions compared to the benzyl ester, which is more labile to hydrogenolysis. This makes the tert-butyl derivative preferable in synthetic intermediates requiring selective deprotection .

Benzyl 2-Ethyl-4-Hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate Substituents: Ethyl (position 2), hydroxy (position 4), benzyl ester (position 6). Molecular Weight: 299.3 g/mol . These modifications may alter solubility and target binding compared to the amino-substituted analog .

Benzyl 4-Hydroxy-2-Alkyl-7,8-Dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate Core Structure: Pyrido[4,3-d]pyrimidine (6-membered ring) vs. pyrrolo[3,4-d]pyrimidine (5-membered ring). Saturation (7,8-dihydro) adds conformational flexibility .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility Considerations
Benzyl 2-amino-pyrrolopyrimidine-carboxylate ~299 (estimated) 2-NH₂, 6-benzyl ester Moderate (polar NH₂, hydrophobic benzyl)
tert-Butyl 2-amino analog 236.27 6-tert-butyl ester Low (bulky tert-butyl)
Benzyl 2-ethyl-4-hydroxy analog 299.3 2-C₂H₅, 4-OH Low (hydrophobic ethyl, polar OH)

Biological Activity

Benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antiviral agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
IUPAC NameBenzyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
InChI KeyMICFPMGFNGHTPM-UHFFFAOYSA-N

The compound's unique structure contributes to its biological activity, particularly through its interactions with various biological macromolecules.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes like cyclin-dependent kinases (CDKs). By binding to the active sites of these enzymes, the compound disrupts the cell cycle, leading to apoptosis in cancer cells. Additionally, it may interfere with viral replication by targeting viral enzymes, making it a promising candidate for antiviral therapy .

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. In preclinical studies, it has been shown to inhibit tumor growth in various cancer cell lines:

  • Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
  • Inhibitory Concentration (IC50) : Values range from 3.79 µM to 42.30 µM across different cell lines .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It targets key viral enzymes that are crucial for viral replication. Preliminary studies suggest that it could serve as an effective treatment against certain viral infections .

Case Studies and Research Findings

  • Preclinical Evaluation :
    • A study reported the synthesis and evaluation of benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine derivatives as microtubule-targeting agents (MTAs) with VEGFR-2 inhibitory activities. These derivatives showed promise in reducing tumor size and vascularity in xenograft models .
  • Mechanistic Studies :
    • Research highlighted the interaction of the compound with various molecular targets involved in cancer progression. The binding affinity was assessed using molecular docking studies, which indicated strong interactions with key residues in the target enzymes .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Cyclization : Formation of the pyrrolo[3,4-d]pyrimidine core.
  • Amination : Introduction of the amino group using ammonia or amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, and how can purity be ensured?

  • Methodology : The compound can be synthesized via microwave-assisted cyclization of precursor molecules. For example, tert-butyl analogs (e.g., tert-butyl 2,4-dichloro derivatives) are reacted with amines in n-butanol using DIPEA as a base under microwave conditions (120°C, 2 hours) . To substitute the tert-butyl group with benzyl, a nucleophilic displacement or catalytic coupling (e.g., Pd-mediated) may be employed. Purification involves preparative HPLC with water-acetonitrile gradients (1% NH₃ modifier) to isolate >95% pure product .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., benzyl protons at δ 5.1–5.3 ppm, pyrrolopyrimidine backbone signals) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 326.28 for C₁₅H₁₆N₄O₂) .

Q. How should stability studies be designed for this compound under laboratory storage conditions?

  • Methodology : Store the compound in amber vials under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation . Conduct accelerated stability testing at 40°C/75% relative humidity for 4 weeks, with HPLC monitoring for degradation products (e.g., free amine or benzyl alcohol formation) .

Advanced Research Questions

Q. What strategies resolve contradictory data in biological activity assays (e.g., inconsistent IC₅₀ values across studies)?

  • Methodology :

  • Assay Standardization : Use validated cell lines (e.g., PC3 prostate cancer cells) with controlled passage numbers and culture conditions .
  • Compound Integrity Checks : Re-analyze stock solutions via HPLC before assays to rule out degradation .
  • Mechanistic Follow-Up : Employ target engagement assays (e.g., thermal shift assays for kinase binding) to confirm direct interactions .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Methodology :

  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing/-donating groups) and amino position. Test derivatives in kinase inhibition assays (e.g., ATP-binding pocket affinity via fluorescence polarization) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like PI3K or EGFR .
  • In Vivo Correlation : Prioritize derivatives with <100 nM IC₅₀ in vitro for pharmacokinetic studies (e.g., murine models with LC-MS/MS quantification) .

Q. What experimental designs validate the compound’s mechanism of action in disease models?

  • Methodology :

  • Transcriptomic/Proteomic Profiling : RNA-seq or SILAC-based proteomics on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • CRISPR Knockout Models : Generate cell lines lacking putative targets (e.g., PTEN or AKT) to assess dependency on the compound’s activity .
  • In Vivo Efficacy : Use xenograft models (e.g., HCT116 colorectal cancer) with biweekly dosing (10–50 mg/kg) and tumor volume monitoring via caliper measurements .

Contradictions and Limitations

  • Synthesis Yield Discrepancies : Microwave-assisted methods ( ) report 22% yields for tert-butyl analogs, but benzyl derivatives may require optimization of coupling reagents (e.g., switch from DIPEA to K₂CO₃) .
  • Biological Target Ambiguity : While pyrrolopyrimidines often target kinases, off-effects (e.g., ROS induction) necessitate counter-screens with antioxidants (e.g., N-acetylcysteine) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.